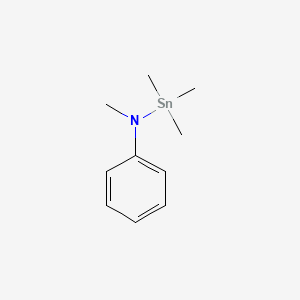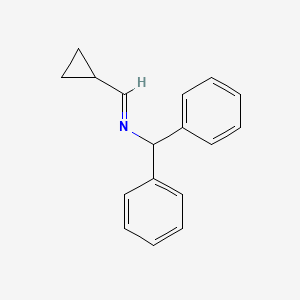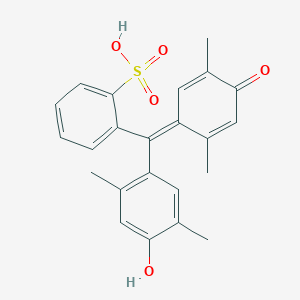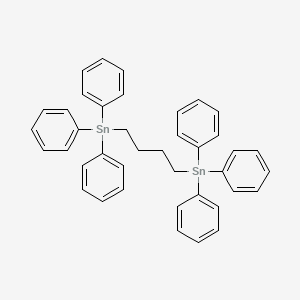
(Butane-1,4-diyl)bis(triphenylstannane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Butane-1,4-diyl)bis(triphenylstannane) is an organotin compound characterized by the presence of two triphenylstannane groups connected by a butane-1,4-diyl linker. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Butane-1,4-diyl)bis(triphenylstannane) typically involves the reaction of triphenylstannane with a butane-1,4-diyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene. The reaction is often catalyzed by a palladium or nickel complex to facilitate the coupling process.
Industrial Production Methods
Industrial production of (Butane-1,4-diyl)bis(triphenylstannane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography.
化学反应分析
Types of Reactions
(Butane-1,4-diyl)bis(triphenylstannane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state organotin compounds.
Substitution: The triphenylstannane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields organotin oxides, while substitution reactions can produce a variety of organotin derivatives.
科学研究应用
Chemistry
In chemistry, (Butane-1,4-diyl)bis(triphenylstannane) is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also employed as a catalyst in various reactions, including polymerization and cross-coupling reactions.
Biology
In biological research, organotin compounds, including (Butane-1,4-diyl)bis(triphenylstannane), are studied for their potential as antimicrobial and antifungal agents. Their ability to interact with biological molecules makes them of interest in the development of new pharmaceuticals.
Medicine
The compound’s potential medicinal applications are being explored, particularly in the field of cancer research. Organotin compounds have shown promise as anticancer agents due to their ability to induce apoptosis in cancer cells.
Industry
In industry, (Butane-1,4-diyl)bis(triphenylstannane) is used in the production of advanced materials, including polymers and coatings. Its role as a catalyst in various industrial processes is also significant.
作用机制
The mechanism by which (Butane-1,4-diyl)bis(triphenylstannane) exerts its effects involves the interaction of the organotin moiety with target molecules. In catalytic applications, the compound facilitates the formation of new bonds by stabilizing transition states and intermediates. In biological systems, the organotin groups can interact with cellular components, leading to various biological effects, including the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
(Butane-1,4-diyl)bis(triphenylphosphine): Similar structure but with phosphine groups instead of stannane.
(Butane-1,4-diyl)bis(triphenylsilane): Similar structure but with silane groups instead of stannane.
(Butane-1,4-diyl)bis(triphenylgermane): Similar structure but with germane groups instead of stannane.
Uniqueness
(Butane-1,4-diyl)bis(triphenylstannane) is unique due to the presence of the organotin moiety, which imparts distinct chemical and biological properties. The stannane groups enhance the compound’s reactivity and catalytic efficiency, making it valuable in various applications.
属性
CAS 编号 |
5274-40-8 |
|---|---|
分子式 |
C40H38Sn2 |
分子量 |
756.1 g/mol |
IUPAC 名称 |
triphenyl(4-triphenylstannylbutyl)stannane |
InChI |
InChI=1S/6C6H5.C4H8.2Sn/c6*1-2-4-6-5-3-1;1-3-4-2;;/h6*1-5H;1-4H2;; |
InChI 键 |
ORIOFDWKAKXJIR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Sn](CCCC[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclohepta[f]indene](/img/structure/B14747578.png)

![5-(1H-indazol-5-yloxymethyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B14747591.png)
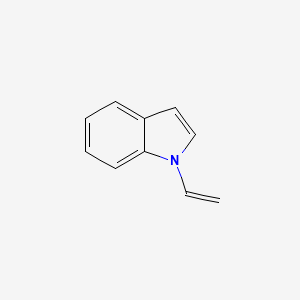
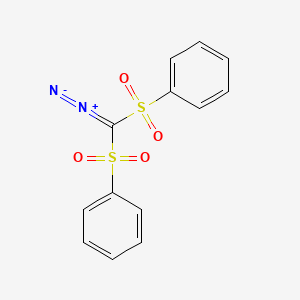
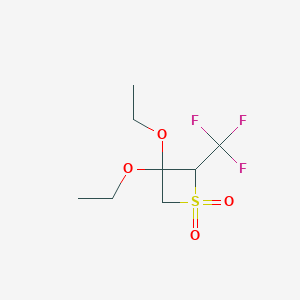
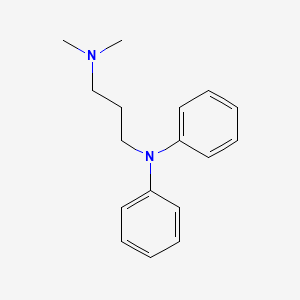
![2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine](/img/structure/B14747609.png)
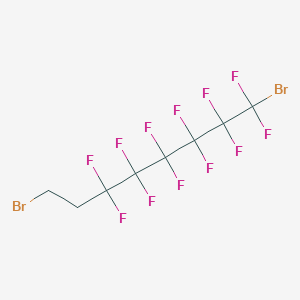
![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14747619.png)
